(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a hydroxyl-substituted phenyl group at the 4-position and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. The 4-hydroxyphenyl substituent distinguishes it from related compounds by introducing a polar, hydrogen-bond-capable group, which may influence solubility, reactivity, and biological interactions [[1]–[9]].
Properties
IUPAC Name |
(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDKAOETNQRCC-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-hydroxybenzaldehyde with pyrrolidine.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Hydrolysis: The intermediate is then hydrolyzed to introduce the carboxylic acid group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and oxidative stress.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield/Purity: Electron-rich aromatic groups (e.g., 4-methoxyphenyl in 14{2,4}) correlate with high purity (99%) and moderate yields (60–70%) . Bulky substituents (e.g., indole in 14{6,5}) may enhance purity (>99%) due to improved crystallization .
Molecular Weight Trends :
- The 4-hydroxyphenyl analog (theoretical MW: ~237) is lighter than trifluoromethyl- or indole-substituted derivatives (MW >450), suggesting distinct pharmacokinetic profiles .
Synthetic Methods :
- Ureido-linked analogs (e.g., 14{6,5}) are synthesized via isocyanate coupling, achieving yields up to 76% .
- Methyl ester intermediates (e.g., 15{1,4}) achieve exceptional yields (96%) through optimized coupling and chromatography .
Functional Group Comparisons
Hydroxyl vs. Methoxy/Chloro Substituents
- 4-Hydroxyphenyl: Introduces acidity (pKa ~10 for phenolic OH) and hydrogen-bonding capacity, enhancing solubility in polar solvents.
- 4-Methoxyphenyl : Electron-donating methoxy group increases lipophilicity (logP ~1.5–2.0) compared to hydroxyl analogs .
Carboxylic Acid Derivatives
- Ester vs. Free Acid : Methyl esters (e.g., 15{1,4}) show higher stability during synthesis but require hydrolysis to yield bioactive carboxylic acids .
- Boc-Protected Analogs : tert-Butoxycarbonyl (Boc) protection (e.g., in ) facilitates selective functionalization of the pyrrolidine nitrogen .
Pharmacological and Structural Implications
- Bioavailability : The hydroxyl group may improve aqueous solubility, contrasting with chlorophenyl or trifluoromethyl analogs, which prioritize membrane permeability .
Biological Activity
(3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHN O and features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. The stereochemistry at the 3 and 4 positions is crucial for its biological activity.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group is believed to enhance the compound's ability to form hydrogen bonds with active site residues, while the pyrrolidine ring contributes to hydrophobic interactions that increase binding affinity. These interactions can modulate the activity of target proteins, influencing various biochemical pathways.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor . For instance, it may act as an inhibitor of arginase, an enzyme involved in the urea cycle that has implications in various pathological conditions including cancer and cardiovascular diseases. Preliminary data suggest that structural modifications can enhance its inhibitory potency against arginase.
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of related compounds to elucidate the biological activity of this compound. Below is a summary table highlighting key findings:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid | Anti-inflammatory | Exhibits similar anti-inflammatory effects with different binding affinities due to positional isomerism. |
| (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid | Analgesic | Demonstrated significant pain relief in animal models through COX inhibition. |
| This compound | Arginase inhibition | Potential lead compound for developing new arginase inhibitors with enhanced potency. |
Case Studies
- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound in rodent models. The results indicated a significant reduction in paw edema compared to control groups treated with saline.
- Analgesic Activity Evaluation : Another investigation evaluated the analgesic properties using a hot plate test in mice. The compound demonstrated dose-dependent analgesic effects, supporting its potential use in pain management therapies.
Q & A
Basic: What synthetic strategies are optimal for achieving high enantiomeric purity of (3R,4S)-rel-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid?
Methodological Answer:
The synthesis of chiral pyrrolidine derivatives often employs stereoselective cyclization or aziridinium ion intermediates. For example, (3R,4S)-configured pyrrolidines can be synthesized via regioselective ring-opening of aziridinium ions generated from epoxide precursors, followed by nitrile anion cyclization . Key steps include:
- Chiral resolution : Use chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) to stabilize intermediates.
- Catalytic asymmetric synthesis : Palladium or copper catalysts may enhance stereochemical control in cross-coupling reactions .
- Purification : Chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) ensures enantiomeric purity >95% .
Basic: How can the stereochemistry and structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .
- NMR spectroscopy : H- and C-NMR coupled with 2D techniques (COSY, NOESY) identify coupling constants and spatial relationships (e.g., trans/cis substituents on the pyrrolidine ring) .
- Chiral derivatization : Use chiral derivatizing agents (e.g., Marfey’s reagent) followed by LC-MS to confirm enantiomeric ratios .
Advanced: What in vitro assays are suitable for evaluating this compound’s interaction with biological targets like endothelin receptors?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (K, k/k) between the compound and immobilized receptors .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Functional assays : Use cell lines expressing ETA/ETB receptors to assess cAMP inhibition or calcium flux (e.g., FLIPR assays) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. pro-inflammatory effects)?
Methodological Answer:
- Enantiomer-specific analysis : Separate enantiomers via chiral chromatography and test individually, as (3R,4S) vs. (3S,4R) configurations may exhibit opposing effects .
- Dose-response studies : Evaluate activity across concentrations (nM–μM) to identify biphasic or off-target effects.
- Metabolite profiling : Use UPLC-MS/MS to detect metabolites that may contribute to conflicting outcomes (e.g., hydroxylation or glucuronidation products) .
Basic: What analytical techniques are critical for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC-UV/ELSD : Monitors degradation products (e.g., hydrolysis of the carboxylic acid group or oxidation of the hydroxyphenyl moiety) .
- Karl Fischer titration : Quantifies water content to prevent hydrate formation.
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and compare impurity profiles using LC-MS .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses to targets like endothelin receptors. Focus on substituent modifications (e.g., fluorine at the 2-position of the phenyl ring) to improve affinity .
- ADME prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For example, replacing the hydroxyphenyl group with a fluorophenyl moiety may enhance metabolic stability .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential dust generation.
- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation with the SDS .
Advanced: What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Low-temperature protocols : Perform reactions at ≤0°C to minimize thermal racemization .
- Protective groups : Use acid-labile groups (e.g., Boc) to shield the chiral center during acidic/basic conditions .
- Process monitoring : In-line PAT tools (e.g., FTIR probes) track enantiomeric excess in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
